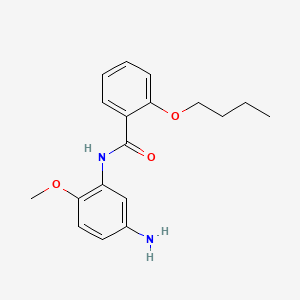

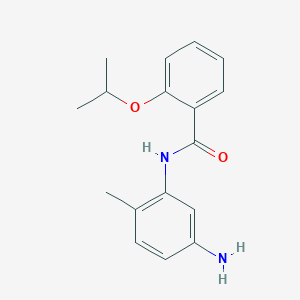

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide

Overview

Description

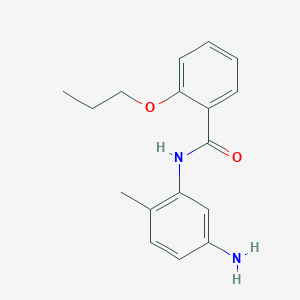

“N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide” is a chemical compound with the molecular formula C18H21ClN2O2 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H21ClN2O2. This indicates that it contains 18 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 332.82 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

Anticancer Activity

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to the requested chemical, has been synthesized and studied for its anticancer properties. The compound targets the VEGFr receptor and shows potential as an anticancer drug. Its crystal structure was elucidated using various techniques including HNMR and LC-MS, confirming its orthorhombic crystal system and specific space group, alongside details of intermolecular hydrogen bonding (Sharma et al., 2018).

Potential Pesticide Applications

Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar to the compound , have been characterized by X-ray powder diffraction and identified as potential pesticides. The study provides detailed diffraction data and unit-cell parameters for these organic compounds (Olszewska et al., 2009).

Vibrational Spectroscopy and Quantum Computational Analysis

The antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, structurally related to the target compound, was characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. Density functional theory was used to explore its geometric equilibrium and intermolecular hydrogen bonding, providing insights into its stability and interaction potential (Mary et al., 2022).

Antioxidant Properties

Novel derivatives of N-(2-benzoyl-4-chlorophenyl)acetamides were synthesized and evaluated for their antioxidant properties. The study involved in vitro effects on rat liver microsomal lipid peroxidation levels and ethoxyresorufin O-deethylase activities, confirming significant antioxidant effects (Ayhan-Kılcıgil et al., 2012).

Therapeutic Effect Against Japanese Encephalitis

A novel anilidoquinoline derivative structurally related to the target compound showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. This compound also demonstrated a decrease in viral load and increased survival in infected mice (Ghosh et al., 2008).

properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUACEZBKLZOOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)

![6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1385046.png)